1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-16-5-3-15(4-6-16)21-18-2-1-9-23(18)10-11-24(21)29(25,26)17-7-8-19-20(14-17)28-13-12-27-19/h1-9,14,21H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUATKIUWBYTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a chlorophenyl group, a benzo[dioxin] moiety, and a tetrahydropyrrolo[1,2-a]pyrazine core. Understanding its biological activity is critical for evaluating its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 356.85 g/mol. The compound exhibits notable physicochemical properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 356.85 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 531.8 °C |
| LogP | 3.83 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific receptors and enzymes involved in disease processes.
Target Receptors
- Dopamine Receptors : Compounds with similar phenolic structures have shown affinity for dopamine receptors, particularly D2 and D4 subtypes. This suggests potential applications in neuropharmacology.
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibitory activity against certain enzymes.
In Vitro Studies
Research has demonstrated that related compounds exhibit significant biological activities such as:
- Antioxidant Activity : In vitro assays have shown that compounds similar to this one can scavenge free radicals effectively.
- Anticancer Properties : Preliminary studies indicate that such compounds may inhibit the proliferation of cancer cell lines through apoptosis induction.
Case Study: Anticancer Activity
A study examining the anticancer effects of structurally related compounds found that they significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The LogP value suggests good membrane permeability.
- Metabolism : Likely metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion expected based on molecular size and polarity.
Toxicity Profile
Toxicological assessments are crucial for determining safety profiles. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are needed to elucidate the full toxicity profile.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups of Comparable Compounds
*Estimated based on molecular formula (C₂₁H₂₀ClN₃O₄S).
Key Observations :
Benzodioxin-Containing Analogues: The target compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the pyrazole derivative in .
Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5) compared to methoxyphenyl-substituted analogues (logP ~2.8), as seen in . This difference could influence membrane permeability and metabolic stability.
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, structurally related compounds exhibit high melting points (e.g., 243–245°C for imidazopyridines , 215–217°C for pyrazole derivatives ), suggesting that the target compound’s melting point may exceed 200°C due to its rigid fused-ring system.
- Solubility: The sulfonyl and benzodioxin groups likely reduce solubility in nonpolar solvents compared to pyrazole carboxylic acids , aligning with the principle that polarity dictates solubility .
Reactivity and Functional Group Interactions
The sulfonyl group in the target compound is susceptible to nucleophilic attack, similar to sulfonamide derivatives in . The chlorophenyl group may undergo electrophilic substitution, though steric hindrance from the benzodioxin ring could limit reactivity compared to simpler aryl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
